3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride
Description
Properties
IUPAC Name |
3-piperidin-4-ylpyrido[2,3-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-12-10-2-1-5-14-11(10)15-8-16(12)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUZUZYTAFGIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C(C2=O)C=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrido[2,3-d]pyrimidin-4-one Core
The pyrido[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclization of aminopyridine derivatives with β-ketoesters or related precursors under dehydrating conditions.
For example, 2-aminopyridine reacts with 3-acetyl-4,5-dihydro-2(3H)-furanone in toluene with phosphorus oxychloride as a cyclizing agent, refluxed for several hours to yield 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediates.
Subsequent hydrogenation under palladium catalysis converts tetrahydro derivatives to the desired saturated analogues.
Introduction of Piperidin-4-yl Group
The piperidin-4-yl substituent is introduced via nucleophilic substitution reactions, often involving:
Reaction of 3-(2-chloroethyl)-pyrido-pyrimidinone intermediates with 4-piperidinyl derivatives (e.g., 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidine or 3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride) in the presence of bases such as sodium bicarbonate or triethylamine in solvents like methanol or methyl isobutyl ketone.
The coupling reaction is typically carried out at elevated temperatures (60–90 °C) for 4–15 hours to ensure completion.
Formation of Dihydrochloride Salt
- The free base obtained from nucleophilic substitution is converted into the dihydrochloride salt by treatment with hydrochloric acid or by crystallization from acidic aqueous media, improving stability and purity.
Representative Preparation Example
Reaction Optimization and Yield Analysis
The base used in nucleophilic substitution significantly affects yield. Sodium bicarbonate and triethylamine are common choices, with sodium bicarbonate providing cleaner reactions in some cases.
Reaction temperature and time are critical; prolonged heating at 80–90 °C for 12–15 hours ensures high conversion.
The use of polar aprotic solvents like methyl isobutyl ketone or methanol facilitates solubility and reaction kinetics.
Crystallization conditions for the dihydrochloride salt, including solvent choice and temperature control, influence purity and particle size.
Characterization and Purity
The final compound typically shows melting points around 167–186 °C depending on the exact derivative and salt form.
Purity is confirmed by high-performance liquid chromatography (HPLC), often exceeding 99%.
Structural confirmation is achieved via ^1H-NMR, IR spectroscopy (notable C=O stretch near 1629 cm^-1), and mass spectrometry (m/z consistent with molecular ion).
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Cyclization temperature | Reflux (~110 °C) | Ensures ring closure |
| Hydrogenation pressure | 35 psi H2 | Saturation of ring system |
| Nucleophilic substitution temperature | 80–90 °C | Maximizes coupling efficiency |
| Reaction time (coupling) | 12–15 hours | Completeness of reaction |
| Base | NaHCO3 or Et3N | Reaction rate and purity |
| Solvent | Methyl isobutyl ketone, Methanol | Solubility and reaction medium |
| Yield (final product) | 70–85% | Process efficiency |
| Melting point | 167–186 °C | Purity indicator |
| Purity (HPLC) | >99% | Quality control |
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents, reducing agents, and various catalysts. The choice of solvent and temperature also plays a crucial role in the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that modifications of the basic structure can enhance selectivity and potency against various cancer cell lines. A specific study highlighted the synthesis of derivatives that showed promising activity against breast cancer cells through apoptosis induction mechanisms .
Enzyme Inhibition
Compounds in this class have been identified as effective inhibitors of certain enzymes involved in disease pathways. Notably, they have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease . The inhibition of these enzymes can help manage cholinergic deficits associated with neurodegenerative disorders.
Antimicrobial Properties
Pyrido[2,3-d]pyrimidines have also been investigated for their antimicrobial activities. Studies indicate that these compounds can inhibit bacterial protein synthesis, making them potential candidates for developing new antibiotics . Their effectiveness against resistant strains of bacteria has been a focal point in recent research efforts.
Neuroprotective Effects
Research into the neuroprotective effects of pyrido[2,3-d]pyrimidine derivatives is ongoing. Some compounds have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Parkinson's and Alzheimer's .
Synthesis Methodologies
The synthesis of 3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride typically involves several strategic approaches:
- Fusion Reactions : The formation of the pyridine ring onto the pyrimidine framework is a common method.
- Acyclic Intermediates : Starting from simpler acyclic precursors allows for more complex structures to be assembled through multi-step reactions.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity and selectivity against targeted diseases.
Case Study 1: Anticancer Efficacy
In a study published by Ahmed H. Shamroukh et al., various derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific modifications to the piperidine group significantly increased cytotoxicity .
Case Study 2: Enzyme Inhibition
A molecular docking study revealed that certain derivatives exhibit strong binding affinities to AChE and BChE enzymes, suggesting their potential as therapeutic agents for Alzheimer's disease . The binding interactions were characterized by hydrogen bonding and hydrophobic interactions.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties highlighted the ability of these compounds to inhibit growth in multiple bacterial strains, including those resistant to conventional antibiotics . This positions them as promising candidates for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit protein kinases, leading to the disruption of cell signaling and induction of apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Core Structure Variations :
- Pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., target compound, BK63186) exhibit kinase or receptor modulation, while pyrido[1,2-a]pyrimidin-4-ones () may target different pathways due to distinct ring fusion .
- Substitution at the 3-position (piperidin-4-yl) in the target compound contrasts with 8-substituted analogs (), which occupy different regions of the binding pocket .
Impact of Salt Formation: The dihydrochloride salt in the target compound likely improves aqueous solubility compared to non-salt forms (e.g., neutral 54m in ) .
Substituent-Driven Activity :
- Aryl groups (e.g., 2,4-difluorophenyl in 54m) enhance lipophilicity and target affinity .
- Basic amines (e.g., pyrrolidin-2-ylmethyl in Compound 36) improve oral bioavailability by modulating physicochemical properties .
Biological Selectivity :
- Compound 36’s multi-substituted scaffold achieves sst2 selectivity (>100-fold over other somatostatin receptors) , whereas the target compound’s simpler structure may lack this specificity.
Biological Activity
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.
- IUPAC Name : 3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride
- Molecular Formula : C12H16Cl2N4O2
- CAS Number : 2097932-39-1
- Molecular Weight : 319.19 g/mol
Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit notable antitumor properties. For instance, modifications to similar compounds have shown the ability to inhibit key kinases involved in cancer progression, such as PKB (Protein Kinase B), which is often overexpressed in various cancers including breast and prostate cancers .
A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines could effectively modulate signaling pathways critical for tumor growth and survival. The compound showed promising results in inhibiting tumor growth in xenograft models with well-tolerated doses .
Kinase Inhibition
The compound has been identified as a potent ATP-competitive inhibitor of specific kinases. For example, it has been shown to selectively inhibit PKB with high affinity (IC50 values in the nanomolar range), which suggests its potential as a therapeutic agent targeting the PI3K−PKB−mTOR signaling pathway that is frequently dysregulated in cancers .
Cytotoxicity Studies
Cytotoxicity assessments revealed that derivatives of this compound exhibited varying degrees of cytotoxic effects on different cancer cell lines. For instance, one study reported an IC50 value of 13 nM against EGFR kinase inhibitors, indicating strong potential for development into an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine ring | Alters binding affinity to target kinases |
| Variation in carbonyl groups | Impacts cytotoxicity and selectivity |
| Positioning of halogen substituents | Modifies pharmacokinetic properties |
These modifications are crucial for optimizing the compound's efficacy and selectivity towards specific biological targets.
Case Studies
- In Vivo Efficacy : In a study involving human tumor xenografts in nude mice, compounds similar to this compound demonstrated significant tumor growth inhibition at well-tolerated doses. This underscores the compound's potential for further development as an antitumor agent .
- Selectivity Profiles : Another investigation highlighted that certain analogs exhibited up to 150-fold selectivity for PKB over closely related kinases like PKA. This selectivity is vital for minimizing off-target effects and enhancing therapeutic outcomes in cancer treatment .
Q & A
Q. What analytical techniques are recommended for assessing the purity of 3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) is standard for quantifying purity, assuming uniform response factors for all components. Confirmatory techniques include liquid chromatography-mass spectrometry (LC/MS) to verify molecular weight ([M+H]+ ion analysis) and ¹H NMR spectroscopy to detect residual solvents (e.g., acetone) or impurities .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use in fume hoods or well-ventilated areas to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
- Emergency Measures : Immediate skin decontamination via water rinsing and eye irrigation for 15 minutes. Seek medical attention if irritation persists .
Q. What is the typical synthetic route for preparing this compound?
- Methodological Answer : Synthesis often involves a multi-step approach:
Pyrimidine Core Formation : Condensation of aldehydes and amines under acidic/basic conditions.
Piperidine Substitution : Introduction of the piperidin-4-yl group via nucleophilic substitution or coupling reactions.
Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when encountering low efficiency in the pyrimidine condensation step?
- Methodological Answer :
- Reaction Conditions : Adjust temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor cyclization.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation.
- Purification : Employ column chromatography or recrystallization to isolate the pyrimidine intermediate before proceeding to salt formation .
Q. How should contradictions in reported biological activity data (e.g., receptor binding affinities) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using alternative techniques (e.g., surface plasmon resonance vs. radioligand binding).
- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or methyl-substituted analogs) to identify structure-activity relationships (SAR).
- Batch Consistency : Verify compound purity and salt stoichiometry, as impurities or hydration states may alter bioactivity .
Q. What strategies mitigate stability issues during long-term storage of the dihydrochloride salt?
- Methodological Answer :
- Storage Conditions : Protect from moisture and light by storing in sealed, desiccated containers at -20°C.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free base formation).
- Formulation : Consider lyophilization or encapsulation in inert matrices to enhance shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Solvent Systems : Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures.
- Salt vs. Free Base : Confirm whether solubility data refers to the dihydrochloride salt or free base, as salt forms generally exhibit higher aqueous solubility .
Q. Why do computational models sometimes fail to predict the compound’s pharmacokinetic properties accurately?
- Methodological Answer :
- Parameter Refinement : Incorporate experimental logP and pKa values into models to improve predictions.
- Metabolic Pathways : Use in vitro hepatocyte assays to identify unexpected phase I/II metabolism (e.g., CYP450 interactions) not captured in silico .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
